

# 4,5,6-Trichloropyrimidin-2-amine CAS number and molecular structure

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## Compound of Interest

Compound Name: **4,5,6-Trichloropyrimidin-2-amine**

Cat. No.: **B1296464**

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## Technical Guide: 4,5,6-Trichloropyrimidin-2-amine

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4,5,6-Trichloropyrimidin-2-amine** (CAS No: 51501-53-2), a versatile heterocyclic intermediate with significant potential in medicinal chemistry and drug development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application as a key building block for biologically active molecules, particularly as a precursor to inhibitors of the DNA repair protein O<sup>6</sup>-methylguanine-DNA methyltransferase (MGMT). All quantitative data is presented in structured tables, and key processes are visualized using workflow and pathway diagrams.

## Core Compound Identification and Molecular Structure

**4,5,6-Trichloropyrimidin-2-amine** is a substituted pyrimidine characterized by an amine group at the C2 position and chlorine atoms at the C4, C5, and C6 positions. This substitution pattern renders the molecule an important scaffold for further chemical modifications.

Molecular Formula: C<sub>4</sub>H<sub>2</sub>Cl<sub>3</sub>N<sub>3</sub>

Molecular Weight: 198.44 g/mol

CAS Number: 51501-53-2[[1](#)]

Synonyms: 2-Amino-4,5,6-trichloropyrimidine

## Molecular Structure:

Caption: Molecular structure of **4,5,6-Trichloropyrimidin-2-amine**.

## Physicochemical and Spectroscopic Data

Direct experimental data for **4,5,6-trichloropyrimidin-2-amine** is not extensively available in the cited literature. Therefore, data for closely related compounds are provided for comparison.

## Table 1: Physicochemical Properties

Property	Value	Compound	Reference
Molecular Formula	C <sub>4</sub> H <sub>2</sub> Cl <sub>3</sub> N <sub>3</sub>	4,5,6-Trichloropyrimidin-2-amine	-
Molecular Weight	198.44 g/mol	4,5,6-Trichloropyrimidin-2-amine	-
CAS Number	51501-53-2	4,5,6-Trichloropyrimidin-2-amine	<a href="#">[1]</a>
Melting Point	96-97 °C	2-(N-Methylphenylamino)-4,5,6-trichloropyrimidine	
Melting Point	162-164 °C	4,5,6-Trichloropyrimidine-2-carboxamide	<a href="#">[2]</a>
Boiling Point	210-215 °C	2,4,6-Trichloropyrimidine	<a href="#">[3]</a>
Density	1.595 g/mL at 20 °C	2,4,6-Trichloropyrimidine	<a href="#">[3]</a>

## Table 2: Spectroscopic Data (Comparative)

Note: Experimental spectra for **4,5,6-Trichloropyrimidin-2-amine** were not found in the reviewed literature. The data below is for a structurally similar derivative and related compounds and should be used as a reference for expected spectral features.

Technique	Wavenumber (cm <sup>-1</sup> ) / Chemical Shift (δ ppm)	Assignment	Compound	Reference
FTIR	3402, 3291, 3219, 3167	N-H stretches	4,5,6- Trichloropyrimidi- ne-2- carboxamide	[2]
1686	C=O stretch	4,5,6- Trichloropyrimidi- ne-2- carboxamide	[2]	
<sup>1</sup> H NMR	8.04 (br s, 1H), 7.32 (br s, 1H)	-NH <sub>2</sub>	4,5,6- Trichloropyrimidi- ne-2- carboxamide (in acetone-d <sub>6</sub> )	[2]
<sup>13</sup> C NMR	161.9, 160.6, 155.8, 131.1	Quaternary carbons	4,5,6- Trichloropyrimidi- ne-2- carboxamide (in acetone-d <sub>6</sub> )	[2]
Mass Spec (EI)	182, 184 (M <sup>+</sup> )	Molecular Ion	2,4,5- Trichloropyrimidi- ne	[4]

## Experimental Protocols

### Synthesis of 4,5,6-Trichloropyrimidin-2-amine

A documented synthesis of 2-amino-4,5,6-trichloropyrimidine involves the chlorination and concurrent displacement of a nitro group from a pyrimidine precursor.

Starting Material: 2-Amino-4-hydroxy-5-nitropyrimidin-6-one

**Reagents:**

- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)

**Procedure:**

- A mixture of 2-amino-4-hydroxy-5-nitropyrimidin-6-one, phosphorus oxychloride, and N,N-dimethylformamide is prepared. The optimal reported ratio of the starting pyrimidine to  $\text{POCl}_3$  and DMF is 1:8:4.4.
- The reaction mixture is heated. Note: The original source does not specify the exact temperature and reaction time for this specific transformation, but similar reactions with other pyrimidines suggest elevated temperatures are required.
- During the reaction, an intermediate, likely a Vilsmeier-Haack type adduct, is formed which facilitates the substitution of the hydroxyl and nitro groups with chlorine atoms. The amino group at the C2 position is temporarily protected.
- Upon completion of the reaction (monitored by TLC), the mixture is carefully poured into water.
- The aqueous workup removes the protecting group from the C2-amino function, leading to the precipitation of the crude product.
- The solid 2-amino-4,5,6-trichloropyrimidine is collected by filtration, washed with water, and can be further purified by recrystallization.

## Applications in Drug Development & Relevant Pathways

**4,5,6-Trichloropyrimidin-2-amine** is a valuable intermediate in the synthesis of targeted therapeutics. Its primary reported application is as a precursor for the development of inactivators of O<sup>6</sup>-methylguanine-DNA methyltransferase (MGMT), a critical DNA repair protein. [5]

## Role of MGMT in DNA Repair and Cancer Therapy

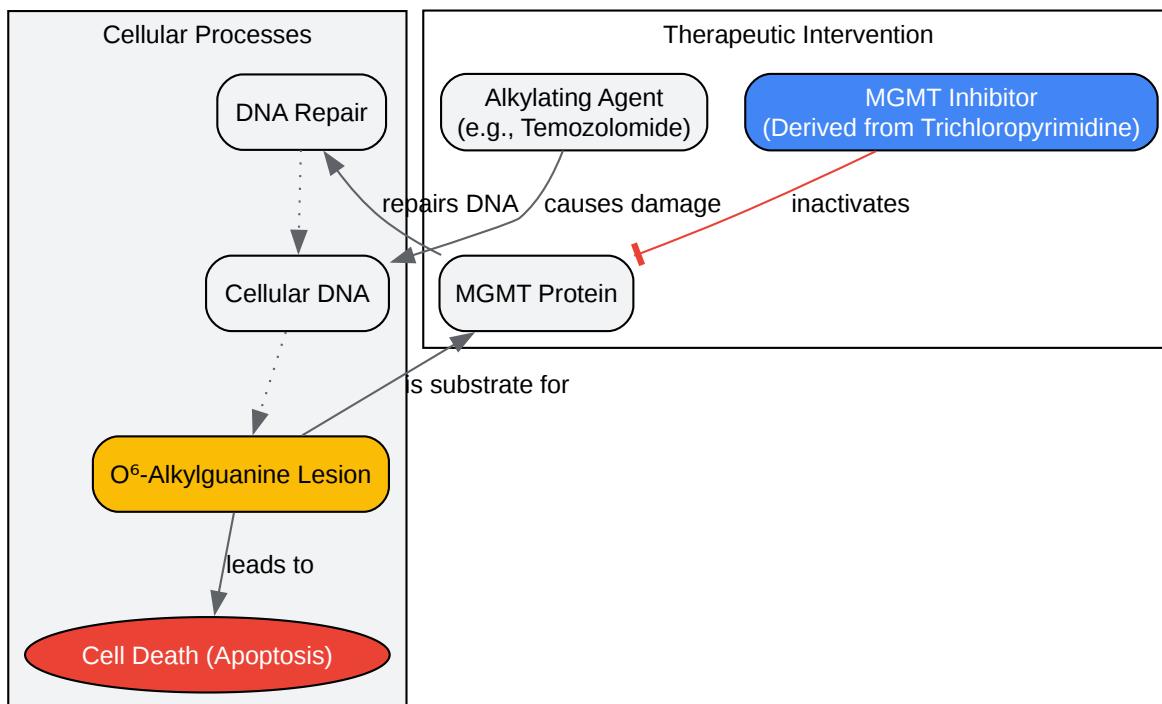
MGMT is a DNA repair enzyme that removes alkyl groups from the O<sup>6</sup> position of guanine, a common site of DNA damage caused by alkylating chemotherapeutic agents (e.g., temozolomide). High levels of MGMT in cancer cells can lead to resistance to these drugs. By inhibiting MGMT, cancer cells become more susceptible to the cytotoxic effects of alkylating agents.

## Diagrams of Synthesis Workflow and Biological Application



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Caption: Synthesis workflow for **4,5,6-Trichloropyrimidin-2-amine** and its use.



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Caption: Role of MGMT in DNA repair and the action of its inhibitors.

## Conclusion

**4,5,6-Trichloropyrimidin-2-amine** is a key heterocyclic building block with significant synthetic utility. Its facile synthesis and the reactivity of its chloro-substituents make it an attractive starting material for the generation of diverse chemical libraries. Its demonstrated role as a precursor to MGMT inhibitors highlights its importance for researchers and scientists in the field of oncology and drug development, offering a scaffold for the creation of novel therapeutics aimed at overcoming chemotherapy resistance. Further characterization of its physicochemical and spectroscopic properties would be beneficial for its broader application.

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